molecular formula C11H7Br2NO B8669245 2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

Cat. No.: B8669245
M. Wt: 328.99 g/mol
InChI Key: YWRDFKIMAPDSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-bromoquinolin-2-yl)ethanone is a brominated ketone derivative featuring a quinoline scaffold. Quinoline-based compounds are pivotal in medicinal chemistry due to their bioactivity in antimicrobial, anticancer, and antimalarial applications . The presence of two bromine atoms in this compound enhances its electrophilic reactivity, making it a versatile intermediate in nucleophilic substitution reactions and heterocyclic syntheses.

Properties

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

2-bromo-1-(6-bromoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H7Br2NO/c12-6-11(15)10-3-1-7-5-8(13)2-4-9(7)14-10/h1-5H,6H2

InChI Key

YWRDFKIMAPDSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)CBr)C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-1-(6-bromoquinolin-2-yl)ethanone with structurally related bromoethanone derivatives, focusing on synthesis, physicochemical properties, and applications.

Table 1: Comparative Analysis of Bromoethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications
This compound C₁₁H₇Br₂NO 344.00* Not reported Not reported Pharmaceutical intermediates
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) C₉H₆BrN₂O 253.06 280–282 92% Antiviral/anticancer agent precursors
2-Bromo-1-(2-furanyl)ethanone C₆H₅BrO₂ 191.01 Not reported ~80–95% Synthesis of imidazoline oxides
2-Bromo-1-(6-bromobenzofuran-3-yl)ethanone C₁₀H₆Br₂O₂ 317.96 Not reported Not reported Polymer/additive intermediates
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone C₁₀H₉BrO₃ 257.08 Not reported Not reported CNS drug development
2-Bromo-1-(4-nitrophenyl)ethanone C₈H₆BrNO₃ 244.04 98–100 Commercial Nitration/condensation reactions

*Calculated based on the quinoline scaffold and substituents.

Structural and Reactivity Comparisons

  • Quinoline vs. Benzofuran/Pyrrolopyridine: The quinoline moiety in the target compound introduces a larger aromatic system compared to benzofuran () or pyrrolopyridine ().
  • Electrophilicity: The electron-withdrawing quinoline ring enhances the electrophilicity of the ketone group, making it more reactive in nucleophilic substitutions than furan or benzodioxin derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.